molecular formula C18H14ClN3OS B2882891 6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 442532-02-7

6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2882891
CAS No.: 442532-02-7
M. Wt: 355.84
InChI Key: GOPMUSWHIVWLTR-UHFFFAOYSA-N
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Description

6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C18H14ClN3OS and its molecular weight is 355.84. The purity is usually 95%.
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Biological Activity

6-Chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a synthetic compound belonging to the quinazolinone family, notable for its diverse biological activities. This compound features a chloro substituent, an indole moiety, and a sulfanylidene group, contributing to its potential therapeutic applications. The molecular formula is C18H14ClN3OS\text{C}_{18}\text{H}_{14}\text{ClN}_{3}\text{OS} with a molecular weight of approximately 355.8 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, influencing critical signaling pathways related to:

  • Cell Proliferation : The compound modulates pathways that control cell growth and division.
  • Apoptosis : It may induce programmed cell death in cancer cells, enhancing its anticancer potential.
  • Inflammation : It exhibits anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Antimicrobial and Antiviral Properties

In vitro studies have indicated that this compound possesses significant antimicrobial and antiviral activities. These effects are likely mediated through the inhibition of specific enzymes or receptors associated with microbial growth and viral replication .

Cytotoxicity Against Cancer Cells

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown IC50 values indicating effective inhibition of cell viability in human colon cancer cells (LoVo and HCT-116) .

Cell Line IC50 (µg/mL) Viability (%)
LoVo50.0026.75
HCT-11650.0018.50

These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The structural features of this compound are crucial for its biological activity. The indole component is known for its interaction with various biological receptors, enhancing the compound's therapeutic efficacy . Molecular docking studies have provided insights into how this compound interacts with target proteins involved in critical biological processes, aiding in the elucidation of its mechanism of action .

Case Studies

Several studies have explored the biological activity of quinazoline derivatives, including this compound:

  • Anticancer Activity : A study assessed the cytotoxic effects of this compound on multiple cancer cell lines, revealing its potential as an effective anticancer agent through apoptosis induction .
  • Antimicrobial Efficacy : Another investigation focused on the compound's ability to inhibit bacterial growth, particularly against resistant strains, highlighting its relevance in addressing antibiotic resistance .

Properties

CAS No.

442532-02-7

Molecular Formula

C18H14ClN3OS

Molecular Weight

355.84

IUPAC Name

6-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C18H14ClN3OS/c19-12-5-6-16-14(9-12)17(23)22(18(24)21-16)8-7-11-10-20-15-4-2-1-3-13(11)15/h1-6,9-10,20H,7-8H2,(H,21,24)

InChI Key

GOPMUSWHIVWLTR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(=O)C4=C(C=CC(=C4)Cl)NC3=S

solubility

not available

Origin of Product

United States

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